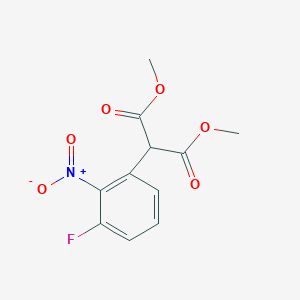

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Description

Properties

IUPAC Name |

dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJCUSFTJIEQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647601 | |

| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872141-24-7 | |

| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"

An In-Depth Technical Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for the synthesis of this compound, a valuable substituted phenylmalonate ester. These compounds are critical building blocks in medicinal chemistry and materials science, often serving as precursors for more complex molecular architectures.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural insights grounded in established chemical principles.

Strategic Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is the method of choice due to the specific electronic characteristics of the starting materials.

Mechanistic Rationale

The core of this synthesis relies on the reaction between the nucleophilic enolate of dimethyl malonate and an electron-deficient aromatic ring. The viability of the SNAr mechanism is predicated on three key factors:

-

Aromatic Ring Activation : The reaction is feasible only when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs).[3][4] In this synthesis, the nitro group (-NO₂) ortho to the fluorine atom serves this purpose exceptionally well. It powerfully reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[5]

-

Leaving Group : The reaction requires a suitable leaving group on the aromatic ring. Halogens, particularly fluorine, are effective leaving groups in SNAr reactions.

-

Stabilized Intermediate : The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization and drives the reaction forward.[4][5]

The reaction specifically targets the substitution of one of the fluorine atoms on 2,6-difluoronitrobenzene. The strong activation provided by the ortho-nitro group makes both fluorine atoms susceptible to substitution.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures, providing a reliable method for obtaining the target compound with a high yield.[7]

Materials and Equipment

-

Reagents :

-

2,6-Difluoronitrobenzene

-

Dimethyl malonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

-

Hexane (for chromatography)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

-

Equipment :

-

Round-bottom flask with magnetic stir bar

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol, 1.0 equiv), and anhydrous potassium carbonate (2.62 g, 19.0 mmol, 3.0 equiv).[7]

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.[7] The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reagents and facilitates the formation of the charged Meisenheimer intermediate.

-

Reaction Execution : Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2,6-difluoronitrobenzene) is consumed.

-

Work-up :

-

Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system, such as dichloromethane or a gradient of ethyl acetate in hexane, should be used to isolate the final product.[7]

-

Final Product : After purification, the product, this compound, is obtained as a pale-yellow solid.[7]

Quantitative Data Summary

The following table summarizes the quantitative details from the reference procedure.[7]

| Parameter | Value |

| Starting Material | 2,6-Difluoronitrobenzene (1.00 g, 6.29 mmol) |

| Key Reagents | Dimethyl malonate (1.0 equiv), K₂CO₃ (3.0 equiv) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reported Yield | 1.48 g (87%) |

| Physical State | Pale-Yellow Solid |

| Purification Method | Chromatography (CH₂Cl₂) |

Mechanistic Visualization

The SNAr mechanism involves the initial attack of the nucleophile to form a stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity.

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

Safety and Handling

-

2,6-Difluoronitrobenzene : This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethyl malonate : Combustible liquid. Keep away from heat and open flames.

-

N,N-Dimethylformamide (DMF) : DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. All operations involving DMF must be conducted in a well-ventilated chemical fume hood.

-

Potassium Carbonate : While generally low-hazard, it can cause irritation upon contact with skin or eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire procedure.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and high-yielding process. The success of the reaction hinges on the powerful electronic activation provided by the nitro group and the use of a suitable polar aprotic solvent. This detailed guide provides the necessary framework for researchers to reliably reproduce this synthesis and utilize the product as a key intermediate for further chemical exploration.

References

-

D. M. Barber, H. F. S. Pang, D. L. Hughes, and C. J. Hayes, Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 2022. [Link]

-

A. D. Chio, T. A. Imbraguglio, et al., On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 2020. [Link]

-

Vapourtec, Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry, N.D. [Link]

-

Chemistry LibreTexts, 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2024. [Link]

-

Professor Dave Explains, Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]

-

Chemistry LibreTexts, 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2025. [Link]

-

LookChem, Cas 78543-06-3, diethyl (3-fluoro-4-nitrophenyl)methylmalonate. LookChem, N.D. [Link]

Sources

An In-depth Technical Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

This guide provides a comprehensive technical overview of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a versatile intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and reactivity of this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Core Chemical Identity

This compound is an aromatic compound featuring a highly functionalized phenyl ring, making it a valuable building block in the synthesis of complex molecules, particularly heterocyclic systems and potential pharmaceutical agents. The strategic placement of the fluoro, nitro, and malonate ester functionalities imparts a unique chemical reactivity profile that can be selectively exploited.

The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the acidity of the benzylic proton. This electronic arrangement is pivotal for its role in various synthetic transformations.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 872141-24-7 |

| Molecular Formula | C₁₁H₁₀FNO₆ |

| Molecular Weight | 271.20 g/mol |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. Below is a summary of the known properties of this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Pale-yellow solid | [1] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (CH₂Cl₂), and Dimethylformamide (DMF). | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H) | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reaction conditions is critical for achieving a high yield and purity.

Mechanistic Rationale

The synthesis involves the reaction of a di-substituted fluoronitrobenzene with dimethyl malonate. The presence of a strongly electron-withdrawing nitro group ortho to a fluorine atom activates the aromatic ring towards nucleophilic attack. Dimethyl malonate, a soft carbon nucleophile, is deprotonated by a mild base to form a resonance-stabilized enolate. This enolate then attacks the electron-deficient carbon atom bearing the fluorine, leading to the displacement of the fluoride ion and the formation of the desired product. The use of a polar aprotic solvent like DMF facilitates this type of reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the malonate enolate.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound (1f).[1]

Materials:

-

2,6-Difluoronitrobenzene

-

Dimethyl malonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol) in DMF (5 mL), add dimethyl malonate (832 mg, 6.30 mmol, 1 equivalent).

-

Add potassium carbonate (2.62 g, 19.0 mmol, 3 equivalents) to the mixture. The use of excess base ensures complete deprotonation of the dimethyl malonate.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as diethyl ether (Et₂O). Perform the extraction three times to ensure complete recovery.

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to yield the pure this compound as a pale-yellow solid.[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three key functional groups: the nitro group, the malonate ester, and the fluorinated aromatic ring.

Reduction of the Nitro Group

A foundational reaction of nitroarenes is their reduction to the corresponding aniline. This transformation is pivotal in drug development as it introduces a versatile amino group that can be further functionalized.[2]

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method.[2][3]

-

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and robust methods for nitro group reduction.[3]

The resulting 2-amino-3-fluorophenyl malonate is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, through intramolecular cyclization reactions.[4]

Reactions of the Malonate Moiety

The malonate group is a versatile handle for further synthetic manipulations.

-

Decarboxylation: Hydrolysis of one or both of the ester groups followed by heating can lead to the corresponding phenylacetic acid derivative. This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Knoevenagel Condensation: The active methylene proton of the malonate can participate in condensation reactions with aldehydes and ketones, although this reactivity is somewhat diminished due to the steric hindrance from the ortho-substituted phenyl ring.

Further Nucleophilic Aromatic Substitution

While the SNAr reaction has already occurred to synthesize the molecule, under forcing conditions, the remaining fluorine atom could potentially be displaced by strong nucleophiles. However, the presence of the bulky malonate group at the ortho position may sterically hinder this transformation.

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a strategically important synthetic intermediate. Its preparation via a robust SNAr reaction is well-established. The compound's true value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations such as the reduction of the nitro group to access amino derivatives, which are precursors to complex heterocyclic systems, and the manipulation of the malonate ester for chain extension or conversion to other functional groups. This guide provides the foundational knowledge for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry.

- Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (n.d.). National Institutes of Health.

- The Nitro Group in Organic Synthesis. (2025). ResearchGate.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.

- This compound. (n.d.). ChemBK.

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Channel Agonist

This guide provides a comprehensive technical overview of GSK1016790A, a small molecule compound widely recognized for its potent and selective activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. While the CAS number 872141-24-7 has been associated with other chemical entities in some commercial databases, the vast body of scientific literature firmly links it to GSK1016790A, the subject of this document. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's properties and applications.

Introduction and Chemical Identity

GSK1016790A, also known as GSK101, is a novel synthetic compound that has emerged as an invaluable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 ion channel.[1][2] Unlike endogenous activators or less selective compounds like the phorbol ester 4α-PDD, GSK1016790A offers high potency and specificity, enabling precise modulation of TRPV4 activity in both in vitro and in vivo studies.[1][2] Its discovery has significantly advanced our understanding of TRPV4's function in various biological systems, including vascular endothelium, urinary bladder, and sensory neurons.[1][3][4]

Table 1: Chemical and Physical Properties of GSK1016790A

| Property | Value | Source |

| IUPAC Name | N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide | [1][5] |

| Synonyms | GSK101 | [1][4] |

| CAS Number | 872141-24-7 (disputed), 942206-85-1 (alternate) | [4] |

| Molecular Formula | C28H32Cl2N4O6S2 | [4] |

| Molecular Weight | 655.61 g/mol (Note: Can be batch-specific due to hydration) | [4] |

| Solubility | Soluble in DMSO and Ethanol. Insoluble or slightly soluble in water. | [4] |

Mechanism of Action: Selective Activation of the TRPV4 Channel

GSK1016790A functions as a potent and selective agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca2+.[1][3][6] TRPV4 is a member of the transient receptor potential (TRP) superfamily of ion channels and is activated by a diverse range of stimuli, including hypotonic stress, moderate heat, mechanical stress, and endogenous ligands.[1][7]

Upon binding, GSK1016790A induces a conformational change in the TRPV4 channel, leading to its opening and a subsequent influx of cations, most notably Ca2+, into the cell.[4][6] This elevation of intracellular calcium ([Ca2+]i) triggers a cascade of downstream signaling events that vary depending on the cell type and physiological context.[3][6] Studies have shown that GSK1016790A can activate TRPV4 channels expressed in various cell types, including human embryonic kidney (HEK) cells, endothelial cells, and urinary smooth muscle cells.[1][4][6]

The activation of TRPV4 by GSK1016790A is characterized by a rapid onset, leading to a significant increase in [Ca2+]i within minutes of application.[1] Interestingly, prolonged exposure to the agonist can lead to a partial desensitization and downregulation of the channel from the plasma membrane.[1][7]

Pharmacological Properties

GSK1016790A is distinguished by its high potency, with reported EC50 values in the low nanomolar range.[4][6] This makes it significantly more potent than other known TRPV4 agonists like 4α-PDD.[2] The compound also exhibits a high degree of selectivity for TRPV4, with no significant activity reported at other TRP channels, such as TRPM8 and TRPA1, at concentrations up to 20 µM.[8]

Table 2: Potency of GSK1016790A in Different Cellular Systems

| Cell Type | Species | Assay | EC50 Value | Source |

| HEK cells (expressing TRPV4) | Human | Ca2+ influx | 2.1 nM | [6][8] |

| HEK cells (expressing TRPV4) | Mouse | Ca2+ influx | 18 nM | [6][8] |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 nM | [4] |

| Primary human endothelial cells | Human | Ca2+ event frequency | 26.9 nM | [9] |

The activation of TRPV4 by GSK1016790A has been shown to induce a variety of physiological responses. For instance, in the urinary bladder, it can induce contractions and hyperactivity.[1][2] In the vascular system, systemic activation can lead to vasodilation.[4] Furthermore, GSK1016790A has been demonstrated to enhance insulin mRNA expression and increase the phosphorylation of ERK1/2 and the production of nitric oxide (NO).[8]

Experimental Protocols

The following protocols provide a general framework for studying the effects of GSK1016790A on intracellular calcium levels and ion channel activity.

Intracellular Calcium Imaging

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to GSK1016790A using a fluorescent calcium indicator.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

GSK1016790A stock solution (in DMSO)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging or single-wavelength intensity measurement.

Procedure:

-

Cell Plating: Plate TRPV4-expressing cells onto glass-bottom dishes or microplates suitable for fluorescence imaging. Allow cells to adhere and grow to an appropriate confluency.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and wash once with HBS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with HBS to remove excess dye.

-

Baseline Measurement: Acquire a stable baseline fluorescence recording for 1-2 minutes before adding the compound.

-

Compound Addition: Add the desired concentration of GSK1016790A (prepared in HBS from the DMSO stock) to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the full calcium response, including the peak and any subsequent plateau or decline.

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).

-

Generate dose-response curves to determine the EC50 of GSK1016790A.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of TRPV4-mediated ion currents activated by GSK1016790A.

Materials:

-

Cells expressing TRPV4

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Intracellular solution (e.g., containing 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2)

-

GSK1016790A

Procedure:

-

Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit currents and record a baseline.

-

-

Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of GSK1016790A.

-

Data Acquisition: Record the inward and outward currents activated by GSK1016790A.

-

Data Analysis: Measure the current amplitude at specific voltages to quantify the effect of the agonist. Construct current-voltage (I-V) relationships to characterize the properties of the activated channel.

Conclusion

GSK1016790A is a highly potent and selective agonist of the TRPV4 channel, making it an indispensable tool for cardiovascular, renal, and neurological research. Its well-characterized mechanism of action and pharmacological profile provide a solid foundation for its use in elucidating the complex roles of TRPV4 in health and disease. The experimental protocols described herein offer a starting point for researchers to explore the multifaceted effects of this powerful small molecule activator.

References

-

Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & O'Neil, R. G. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

-

Baratchi, S., Al-Aryahi, S., Venter, D. J., Darby, W. G., & Mitchell, H. W. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 8, 83. [Link]

-

Thorneloe, K. S., & Willette, R. N. (2017). PROPERTIES OF THE TRPV4 ACTIVATOR GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. Physiology, 32(2), 175-176. [Link]

-

Sullivan, M. N., et al. (2012). Optical recording reveals novel properties of GSK1016790A-induced vanilloid transient receptor potential channel TRPV4 activity in primary human endothelial cells. Molecular pharmacology, 82(3), 464–473. [Link]

-

O'Conor, C. J., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. Molecular Pharmacology, 82(3), 464-473. [Link]

-

Baratchi, S., et al. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 8, 83. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1016790A. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). GSK1016790A. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]

-

Jin, M., et al. (2011). Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. UTMB Research Experts. [Link]

Sources

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 5. Optical recording reveals novel properties of GSK1016790A-induced vanilloid transient receptor potential channel TRPV4 activity in primary human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 9. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

"structure of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate"

An In-depth Technical Guide to the Structure, Synthesis, and Utility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Abstract

This compound is a substituted arylmalonate ester of significant interest in synthetic organic chemistry. Its unique arrangement of functional groups—a fluorine atom and a nitro group ortho to each other on a phenyl ring, which is in turn attached to a dimethyl malonate moiety—makes it a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive analysis of its structure, a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, an examination of its characteristic reactivity, and an overview of its applications in advanced chemical research.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for unambiguous substance identification in research and procurement.

| Property | Value | Source |

| CAS Number | 872141-24-7 | [1] |

| Molecular Formula | C₁₁H₁₀FNO₆ | [2] |

| Molar Mass | 271.20 g/mol | [2] |

| Physical Form | Pale-yellow solid | [3] |

| IUPAC Name | Dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate |

Structural Elucidation and Molecular Architecture

The structure of this compound is defined by a central phenyl ring substituted with three distinct functional groups that dictate its chemical behavior.

Caption: Chemical structure of this compound.

Key Structural Features:

-

Nitrophenyl Group: The electron-withdrawing nitro group (-NO₂) significantly activates the phenyl ring towards nucleophilic attack. Its position ortho to the fluorine atom is critical for the typical synthesis pathway.

-

Fluoro Substituent: The fluorine atom serves as a leaving group in the nucleophilic aromatic substitution (SₙAr) reaction used for its synthesis.[3]

-

Malonate Ester: The dimethyl malonate group provides a methine proton (CH) that is acidic due to the resonance stabilization of its conjugate base by the two adjacent carbonyl groups. This acidity allows for further functionalization.

Spectroscopic Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for structural verification. The reported spectrum for this compound shows a key signal at δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H), which is characteristic of a proton on the aromatic ring, split by neighboring protons and the fluorine atom.[3] The two methoxy groups of the malonate ester would appear as a sharp singlet, typically around δ 3.80, integrating to 6 protons, while the methine proton would appear as a singlet further downfield.[3]

Synthesis Protocol and Reaction Mechanism

The principal method for preparing this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This process involves the displacement of a fluoride ion from an activated aromatic ring by the enolate of dimethyl malonate.[3]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: This protocol is adapted from the general procedure described in the literature.[3]

-

Reagent Preparation: To a round-bottom flask, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol, 1 equiv.), and anhydrous potassium carbonate (2.62 g, 19.0 mmol, 3 equiv.).

-

Reaction Setup: Add dimethylformamide (DMF, 5 mL) to the flask to serve as the solvent.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to yield the pure product as a pale-yellow solid.[3]

Causality and Experimental Choices:

-

Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate dimethyl malonate, forming the nucleophilic enolate, but mild enough to prevent unwanted side reactions like ester hydrolysis.

-

Choice of Solvent: DMF is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the potassium cation, leaving the carbonate and malonate enolate highly reactive.

-

Substrate: The use of 2,6-difluoronitrobenzene is key. The nitro group strongly activates both fluorine positions for nucleophilic displacement. The reaction proceeds with regioselectivity, substituting one of the fluorine atoms.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents like palladium on carbon (Pd/C) with hydrogen gas, or metals like iron or zinc in acidic media.[4] This resulting aniline derivative is a precursor to a wide range of heterocyclic compounds.

-

Decarboxylation: The malonic ester can be hydrolyzed and subsequently decarboxylated by heating, a standard reaction used to produce substituted acetic acids. This pathway is relevant in the synthesis of arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. For instance, reaction with paraformaldehyde can yield the corresponding acrylate derivative, which is a valuable dienophile in Diels-Alder reactions.[3]

Its role as a precursor is highlighted in the synthesis of complex scaffolds like hexahydro-2,6-methano-1-benzazocines, where it serves as the starting material for building the core structure.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[7]

Conclusion

This compound is a well-defined chemical entity whose structure has been confirmed by modern spectroscopic methods. Its synthesis is achieved through a robust and efficient nucleophilic aromatic substitution reaction. The strategic placement of its nitro, fluoro, and dimethyl malonate functionalities provides multiple reaction sites, establishing it as a highly valuable and versatile intermediate for drug development professionals and researchers engaged in the synthesis of complex organic molecules.

References

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Journal of Organic Chemistry.

- This compound [ 872141-24-7 ]. (n.d.). SACTG | King-Pharm.

- This compound. (n.d.). ChemBK.

- DIMETHYL 2-(3-FLUORO-4-NITROPHENYL)MALONATE | 256523-74-7. (n.d.). Sigma-Aldrich.

- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.

- Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. (n.d.). PrepChem.com.

- SAFETY DATA SHEET - Dimethyl fluoromalonate. (2025). Fisher Scientific.

- Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis. (n.d.). ChemicalBook.

- SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. (n.d.). Organic Syntheses.

- Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate - Safety Data Sheet. (2022). ChemicalBook.

- SAFETY DATA SHEET - Dimethyl malonate. (2025). Sigma-Aldrich.

- Dimethyl 2-(3-fluoro-4-nitrophenyl)malonate. (n.d.). BLDpharm.

- SAFETY DATA SHEET - Dimethyl 2-fluoromalonate. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Polymer (in anisole). (2020). Merck Millipore.

- Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. (n.d.). PubChem.

- 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. (n.d.). PubChem.

- 147124-34-3|Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. (n.d.). BLDpharm.

- What pharmaceutical products can be synthesized using Dimethyl malonate?. (2025). Blog.

- Method for preparing flurbiprofen impurity M. (n.d.). Google Patents.

- Dimethyl 2-(4-nitrophenyl)malonate. (n.d.). PubChem.

- Dimethyl 2-(2-nitro-5-(trifluoromethyl)phenyl)malonate. (n.d.). BLDpharm.

- Reaction of 2-nitrothiophen with secondary aliphatic amines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. 872141-24-7 this compound [chemsigma.com]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate (CAS No. 256523-74-7). Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from analogous compounds, to construct a detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and interpretation to facilitate the identification and characterization of this and related compounds.

Introduction

This compound is a substituted aromatic malonic ester with potential applications as a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry. The presence of the electron-withdrawing nitro group, the electronegative fluorine atom, and the reactive malonate moiety makes it a substrate of significant interest. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The spectroscopic features are dictated by the interplay of the aromatic ring, the nitro and fluoro substituents, and the dimethyl malonate group.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons and the malonate moiety. The chemical shifts and coupling patterns of the aromatic protons are significantly influenced by the ortho-nitro group and the meta-fluoro group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | ddd | ~8.5, ~2.0, ~1.0 | H-6 |

| ~ 7.5 - 7.7 | t | ~8.5 | H-5 |

| ~ 7.3 - 7.5 | ddd | ~8.5, ~4.5, ~2.0 | H-4 |

| ~ 5.1 | s | - | CH (malonate) |

| ~ 3.8 | s | - | 2 x OCH₃ |

Rationale and Interpretation:

-

Aromatic Region (7.3 - 8.0 ppm): The three aromatic protons will appear as a complex multiplet system. The nitro group is a strong electron-withdrawing group and will deshield the ortho (H-6) and para (H-4) protons, shifting them downfield. The fluorine atom, being highly electronegative, will also deshield adjacent protons, but its primary influence will be observed through H-F coupling.

-

H-6: Expected to be the most downfield proton due to the ortho-nitro group. It will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho, ~8.5 Hz), H-4 (meta, ~2.0 Hz), and potentially a small four-bond coupling to fluorine.

-

H-5: Predicted to be a triplet (or more accurately, a triplet of doublets) due to ortho coupling with H-6 and H-4 (~8.5 Hz).

-

H-4: This proton will be coupled to H-5 (ortho, ~8.5 Hz), H-6 (meta, ~2.0 Hz), and the fluorine atom (meta, ~4.5 Hz), resulting in a complex multiplet, likely a ddd.

-

-

Malonate Methine Proton (~ 5.1 ppm): The methine proton of the malonate is directly attached to the aromatic ring and is deshielded. It is expected to appear as a singlet as there are no adjacent protons.

-

Methyl Ester Protons (~ 3.8 ppm): The two methyl groups of the ester are equivalent and will appear as a sharp singlet, integrating to six protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the nitro and fluoro groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (ester) |

| ~ 160 (d, J ≈ 250 Hz) | C-F |

| ~ 148 | C-NO₂ |

| ~ 135 | C-1 |

| ~ 130 | C-5 |

| ~ 125 (d, J ≈ 3 Hz) | C-6 |

| ~ 118 (d, J ≈ 22 Hz) | C-4 |

| ~ 58 | CH (malonate) |

| ~ 53 | OCH₃ |

Rationale and Interpretation:

-

Carbonyl Carbons (~ 167 ppm): The ester carbonyl carbons are expected in the typical downfield region for esters.

-

Aromatic Carbons (118 - 160 ppm):

-

C-F (~ 160 ppm): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz) and will be significantly deshielded.

-

C-NO₂ (~ 148 ppm): The carbon attached to the nitro group will also be deshielded.

-

C-4 and C-6: These carbons will exhibit smaller two- and three-bond C-F couplings.

-

-

Malonate Carbons: The methine carbon (~ 58 ppm) and the methyl carbons (~ 53 ppm) of the ester groups will appear in the aliphatic region.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro, ester, and fluoroaromatic functionalities.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960, 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

Rationale and Interpretation:

-

Carbonyl Stretch (~ 1740 cm⁻¹): A strong, sharp peak characteristic of the ester C=O stretch is expected.[1]

-

Nitro Group Stretches (~1530 and ~1350 cm⁻¹): Aromatic nitro compounds exhibit two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bond.[2][3][4][5]

-

C-F Stretch (~ 1100 cm⁻¹): A strong absorption corresponding to the C-F stretching vibration is anticipated in the fingerprint region.[6][7]

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

Predicted Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Rationale and Interpretation:

-

Molecular Ion ([M]⁺˙, m/z = 271): A molecular ion peak at m/z 271, corresponding to the molecular weight of the compound (C₁₁H₁₀FNO₆), is expected to be observed.

-

Loss of Methoxy Group ([M - OCH₃]⁺, m/z = 240): A common fragmentation for methyl esters is the loss of a methoxy radical.

-

Loss of Carbomethoxy Group ([M - COOCH₃]⁺, m/z = 212): Loss of a carbomethoxy radical is another characteristic fragmentation pathway.

-

Loss of Nitro Group ([M - NO₂]⁺, m/z = 225): Nitroaromatics often show a peak corresponding to the loss of the nitro group.[8][9][10]

-

Aryl Cation (m/z = 155): Cleavage of the bond between the aromatic ring and the malonate group can lead to the formation of the 3-fluoro-2-nitrophenyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background correction and identify the major absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or a GC inlet.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-500.

-

Data Interpretation: Identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and analysis of analogous structures. These data serve as a valuable reference for the synthesis, purification, and further application of this compound in various fields of chemical research. Experimental verification of these predictions is encouraged to establish a definitive spectroscopic profile for this molecule.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

University of Alberta. (n.d.). Infrared Spectroscopy Table. Chemistry LibreTexts. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][3]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2209. [Link][11]

-

Parveen, F., & Parveen, S. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link][10]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link][12]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate: Starting Materials and Strategic Considerations

This guide provides a comprehensive overview of the synthetic routes toward Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in the development of various pharmaceuticals and fine chemicals. We will delve into the primary synthetic strategies, with a focus on the selection of starting materials, the underlying chemical principles, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. The presence of the fluoro and nitro groups on the phenyl ring, coupled with the reactive malonate moiety, allows for a diverse range of subsequent chemical transformations. The strategic placement of these functional groups makes it a precursor for various heterocyclic compounds and other complex molecules of medicinal interest. The efficient synthesis of this intermediate is therefore a critical step in many multi-step synthetic campaigns.

The Primary Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of a strongly electron-withdrawing nitro group ortho to a good leaving group, in this case, a fluorine atom.

The Causality Behind the SNAr Approach

The success of the SNAr reaction hinges on several key electronic and structural factors:

-

Activation by the Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

-

Stabilization of the Meisenheimer Intermediate: The attack of the nucleophile on the aromatic ring forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization and lowering the activation energy of the reaction.[1][2]

-

The Role of the Leaving Group: Halogens are common leaving groups in SNAr reactions. Fluorine, despite being the most electronegative halogen, is often the best leaving group in activated aromatic systems. This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and prone to attack.

The overall mechanism can be visualized as a two-step process: nucleophilic attack to form the Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity.

Key Starting Materials for the SNAr Synthesis

The primary starting materials for the synthesis of this compound via the SNAr route are:

-

The Aromatic Precursor: 2,6-Difluoronitrobenzene

-

The Nucleophile: Dimethyl malonate

The selection of 2,6-difluoronitrobenzene is strategic. The presence of two fluorine atoms, both ortho to the nitro group, provides two potential sites for substitution. However, the reaction can be controlled to favor monosubstitution.

Experimental Protocol: A Validated Synthesis

The following protocol is based on a reported successful synthesis of this compound.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,6-Difluoronitrobenzene | 159.09 | 1.00 g (0.67 mL) | 6.29 mmol | 1.0 |

| Dimethyl malonate | 132.12 | 832 mg (0.72 mL) | 6.30 mmol | 1.0 |

| Potassium carbonate (K2CO3) | 138.21 | 2.62 g | 19.0 mmol | 3.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoronitrobenzene (1.00 g, 6.29 mmol), dimethyl malonate (832 mg, 6.30 mmol), and potassium carbonate (2.62 g, 19.0 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford the pure this compound as a pale-yellow solid.[3]

Reported Yield: 87% (1.48 g)[3]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations and workflows.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow from reaction setup to final product.

Alternative Starting Materials and Considerations

While 2,6-difluoronitrobenzene is an excellent starting material, other halogenated nitroaromatics could potentially be used.

-

2-Bromo-6-fluoronitrobenzene or 2-Chloro-6-fluoronitrobenzene: These could also serve as precursors. However, the reactivity of the leaving groups follows the general trend of F > Cl > Br for activated SNAr reactions. Therefore, using chloro or bromo analogues might require more forcing reaction conditions (e.g., higher temperatures) and could potentially lead to lower yields or side products.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of dimethyl malonate onto 2,6-difluoronitrobenzene. This method is robust, high-yielding, and relies on readily available starting materials. A thorough understanding of the SNAr mechanism and the role of the electron-withdrawing nitro group is paramount for optimizing this transformation and for troubleshooting any potential issues. The provided protocol serves as a reliable starting point for laboratory-scale synthesis, and can be adapted and scaled as needed for various research and development applications.

References

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022-09-14). Vertex AI Search.

- Nucleophilic Aromatic Substitution. (2025-02-02). Chemistry LibreTexts.

- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021-04-27). Stack Exchange.

Sources

"Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate molecular weight"

An In-Depth Technical Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate. The document delves into its physicochemical properties, a detailed and field-tested synthesis protocol with mechanistic considerations, spectroscopic characterization, and its application in the synthesis of complex heterocyclic scaffolds. Safety and handling protocols, derived from structurally related compounds, are also presented to ensure safe laboratory practice.

Core Compound Specifications

This compound is a substituted arylmalonic ester. The presence of both a nitro group and a fluorine atom on the phenyl ring makes it a highly activated and versatile building block in organic synthesis. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO₆ | [1] |

| Molecular Weight | 271.20 g/mol | [2] |

| CAS Number | 872141-24-7 | [1] |

| Appearance | Pale-yellow solid | [3] |

Chemical Structure

The structure features a central malonate ester moiety attached to a phenyl ring, which is substituted with a nitro group at the 2-position and a fluorine atom at the 3-position.

Caption: Structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting materials.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The core of this synthesis is the reaction between the enolate of dimethyl malonate and 2,6-difluoronitrobenzene. The SₙAr mechanism is operative for the following reasons:

-

Electron-Deficient Ring: The nitro group at the 2-position and the fluorine at the 6-position are potent electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

-

Stable Intermediate: The attack of the malonate enolate forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing a significant stabilizing effect.

-

Good Leaving Group: The fluoride ion is an effective leaving group in SₙAr reactions, facilitating the rearomatization of the ring to form the final product.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed synthesis and has been demonstrated to produce the target compound in high yield (87%)[3].

Reagents:

-

2,6-Difluoronitrobenzene (1.00 g, 6.29 mmol)

-

Dimethyl malonate (832 mg, 6.30 mmol, 1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.62 g, 19.0 mmol, 3.0 equiv)

-

Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To a clean, dry flask, add 2,6-difluoronitrobenzene, dimethyl malonate, and potassium carbonate.

-

Add anhydrous DMF (5 mL) to create a 1.25 M solution.

-

Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate[3].

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel using dichloromethane (CH₂Cl₂) as the eluent to afford this compound as a pale-yellow solid (1.48 g, 87% yield)[3].

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented here validates the structure of this compound[3].

| Analysis Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H), 7.42 (dd, J = 10.5, 8.2 Hz, 1H), 7.29 (ddd, J = 8.2, 8.2, 1.1 Hz, 1H), 5.12 (s, 1H), 3.81 (s, 6H) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 167.3, 159.2 (d, J = 251.5 Hz), 147.2 (d, J = 4.4 Hz), 131.0 (d, J = 9.2 Hz), 126.3 (d, J = 2.9 Hz), 125.6 (d, J = 22.1 Hz), 118.8 (d, J = 3.3 Hz), 54.1, 53.5 ppm. |

| Infrared (IR) | νₘₐₓ 3085, 2958, 1740 (C=O stretch), 1616, 1541 (NO₂ stretch), 1438, 1361 (NO₂ stretch), 1238, 1162, 1021, 810, 742 cm⁻¹. |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M + Na]⁺ calculated for C₁₁H₁₀FNNaO₆: 294.0384; found: 294.0381. |

Interpretation:

-

¹H NMR: The signals in the aromatic region (7.29-7.56 ppm) confirm the substituted phenyl ring. The singlet at 5.12 ppm corresponds to the methine proton of the malonate, and the singlet at 3.81 ppm represents the six equivalent protons of the two methyl ester groups.

-

¹³C NMR: The signal at δ 167.3 ppm is characteristic of the ester carbonyl carbons. The large coupling constant (J = 251.5 Hz) for the signal at 159.2 ppm is definitive for a carbon directly bonded to fluorine.

-

IR Spectroscopy: The strong absorption at 1740 cm⁻¹ confirms the presence of the ester carbonyl groups. The characteristic stretches for the nitro group at 1541 and 1361 cm⁻¹ are also prominent.

-

HRMS: The experimentally found mass is in excellent agreement with the calculated mass, confirming the elemental composition of C₁₁H₁₀FNO₆.

Reactivity and Application in Medicinal Chemistry

Arylmalonates are foundational building blocks in drug discovery. This compound serves as a valuable precursor for constructing more complex molecular architectures.

Its primary documented application is as an intermediate in the synthesis of hexahydro-2,6-methano-1-benzazocines[3]. This transformation involves a base-mediated reductive cyclization, where the nitro group is reduced to an amine, which then participates in an intramolecular cyclization. This highlights the compound's utility in generating novel polycyclic scaffolds of potential therapeutic interest.

Caption: Synthetic utility of the title compound.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on data for structurally similar compounds like dimethyl malonate and dimethyl fluoromalonate.

| Precaution Category | Recommendation | Rationale / Source |

| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[4][5] |

| Personal Protective Equipment (PPE) | - Nitrile gloves- Chemical safety goggles- Lab coat | To prevent skin and eye contact. Dimethyl fluoromalonate is corrosive and can cause burns.[4][5] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | General good laboratory practice for handling fine chemicals.[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | To maintain chemical integrity and prevent release.[4] |

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[2].

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

References

-

D. E. Furst, et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters. Available at: [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. Available at: [Link]

-

PubChem. (n.d.). Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate. Available at: [Link]

-

Pharmaffiliates. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Available at: [Link]

- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.

Sources

An In-depth Technical Guide to Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a key chemical intermediate whose structural features—a fluorinated and nitrated phenyl ring attached to a malonic ester moiety—make it a valuable building block in modern organic synthesis. Particularly, its utility as a precursor for complex heterocyclic scaffolds has garnered attention in the field of medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis with mechanistic insights, and a discussion of its applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a pale-yellow solid at room temperature. A summary of its key physical and chemical identifiers is provided in the table below. While specific experimental data for properties such as melting point, boiling point, and density are not widely reported in publicly available literature, its identity is well-established through its CAS registry number and spectral data.

| Property | Value | Source(s) |

| CAS Number | 872141-24-7 | [1] |

| Molecular Formula | C₁₁H₁₀FNO₆ | [1] |

| Molecular Weight | 271.20 g/mol | [1] |

| Physical Form | Solid | |

| Appearance | Pale-Yellow | |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis of this compound

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aromatic ring with a nucleophile, in this case, the enolate of dimethyl malonate.

Experimental Protocol

The following protocol is a robust and validated method for the preparation of this compound:

Reagents:

-

2,6-Difluoronitrobenzene

-

Dimethyl malonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoronitrobenzene (1.0 equivalent), dimethyl malonate (approximately 1.0 equivalent), and anhydrous potassium carbonate (3.0 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 1.25 M with respect to the 2,6-difluoronitrobenzene.

-

Heat the resulting suspension to 90°C with vigorous stirring.

-

Maintain the reaction at 90°C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by diluting the mixture with ice-water and diethyl ether.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford this compound as a pale-yellow solid.

Mechanistic Insights

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined below:

Caption: The SNAr mechanism for the synthesis of this compound.

Causality Behind Experimental Choices:

-

2,6-Difluoronitrobenzene as the Substrate: The presence of two electron-withdrawing groups (the nitro group and the fluorine atoms) makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The nitro group, in particular, can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is crucial for the reaction to proceed.[2][3]

-

Dimethyl Malonate as the Nucleophile: The methylene protons of dimethyl malonate are acidic (pKa ≈ 13) and can be readily deprotonated by a suitable base to form a resonance-stabilized carbanion (enolate), which acts as the nucleophile.

-

Potassium Carbonate as the Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate dimethyl malonate to a significant extent, initiating the reaction. Its use as a solid in an organic solvent provides a heterogeneous reaction medium, and it has the advantage of being less harsh and easier to handle than stronger bases like sodium hydride.[4]

-

N,N-Dimethylformamide (DMF) as the Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It can dissolve the organic reactants and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.

Spectroscopic Characterization

¹H NMR Spectroscopy

A published ¹H NMR spectrum in CDCl₃ (400 MHz) shows a characteristic signal for the aromatic proton at δ 7.56 (ddd, J = 8.2, 8.2, 5.3 Hz, 1H). The expected signals for the methoxy groups would appear as a singlet around δ 3.8 ppm, and the methine proton of the malonate moiety would be observed as a singlet.

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry for this specific isomer are not widely published. However, based on the structure, the following characteristic signals can be predicted:

-

¹³C NMR: Resonances for the carbonyl carbons of the ester groups, aromatic carbons (with C-F and C-N couplings), the methine carbon, and the methoxy carbons.

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹ respectively), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of methoxy and carbomethoxy groups.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis of Hexahydro-2,6-methano-1-benzazocines

A notable application of this compound is as a precursor in the synthesis of hexahydro-2,6-methano-1-benzazocines. This heterocyclic core is present in several biologically active natural products, such as aspernomine, which has demonstrated cytotoxicity against various cancer cell lines.[1]

The synthetic utility of this compound in this context is illustrated in the following workflow:

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, a key intermediate in pharmaceutical synthesis. In the absence of experimental solubility data, this guide pioneers a predictive approach, leveraging computational chemistry to forecast the compound's behavior in a diverse range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. We will explore the fundamental principles governing solubility, present a robust experimental protocol for empirical validation, and provide a detailed discussion of the predicted solubility landscape of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product is fraught with challenges, with solubility being a primary hurdle.[1][2] The bioavailability of an orally administered drug is intrinsically linked to its solubility and permeability.[2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect. Poor solubility can lead to low and variable bioavailability, hindering clinical efficacy and potentially leading to the abandonment of otherwise promising drug candidates.

This compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic importance is highlighted in synthetic pathways leading to complex heterocyclic systems. Understanding its solubility in various organic solvents is paramount for several key processes in drug development:

-

Reaction Kinetics and Purity: The efficiency of synthetic reactions often depends on the complete dissolution of reactants. Poor solubility can lead to sluggish or incomplete reactions, impacting yield and purity.

-

Purification and Crystallization: The selection of an appropriate solvent system is critical for effective purification by crystallization. Knowledge of solubility across a range of solvents allows for the rational design of crystallization processes to achieve high purity and desired crystal morphology.

-

Formulation Development: For parenteral and oral liquid formulations, the drug substance must be dissolved in a pharmaceutically acceptable solvent system. Solubility data guides the selection of appropriate excipients and co-solvents.

Given the absence of publicly available experimental data on the solubility of this compound, this guide employs a predictive modeling approach to provide valuable insights for researchers in the field.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Physicochemical Parameters:

| Property | Value | Source |

| CAS Number | 872141-24-7 | [3] |

| Molecular Formula | C₁₁H₁₀FNO₆ | [3] |

| Molecular Weight | 271.20 g/mol | [3] |

| Predicted logP | 1.85 | Computational Prediction[4] |

| Estimated Melting Point | 75-85 °C | Estimation based on similar structures[5] |